molecular formula C14H10FNO4 B6393150 5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid CAS No. 1261953-45-0

5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid

Cat. No.: B6393150
CAS No.: 1261953-45-0
M. Wt: 275.23 g/mol
InChI Key: GCDWIVYPLGJIEQ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid group attached to the pyridine ring. This specific compound features a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to the picolinic acid structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.

Properties

IUPAC Name

5-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-4-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWIVYPLGJIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amine group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt undergoes a coupling reaction with picolinic acid to form the desired product.

Industrial Production Methods

Industrial production of 5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. For example, it may inhibit viral entry by disrupting viral-cellular membrane fusion, as seen with other picolinic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler derivative of pyridine with a carboxylic acid group.

    Nicotinic Acid:

    Isonicotinic Acid: With a carboxylic acid group at the 4-position of the pyridine ring.

Uniqueness

5-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

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